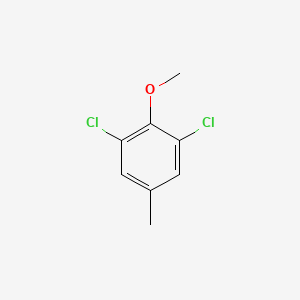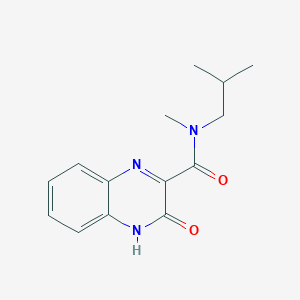
6-Methoxy-7-(3-morpholinopropoxy)-4-(5-nitropyridin-2-yloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is a complex organic compound that features a morpholine ring, a quinoline moiety, and a nitropyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine typically involves multiple steps, starting with the preparation of the nitropyridine and quinoline intermediates. The nitropyridine can be synthesized through the reaction of pyridine with N₂O₅ in an organic solvent, followed by treatment with SO₂/HSO₃⁻ in water to yield 3-nitropyridine . The quinoline moiety can be synthesized through various methods, including the Skraup synthesis.
The final step involves the coupling of the nitropyridine and quinoline intermediates with morpholine. This can be achieved through a nucleophilic substitution reaction, where the morpholine attacks the electrophilic carbon of the quinoline moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation: Formation of 4-[3-[6-hydroxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Reduction: Formation of 4-[3-[6-methoxy-4-(5-aminopyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and pyridine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridine moieties. These interactions can modulate various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is unique due to its combination of a morpholine ring, a quinoline moiety, and a nitropyridine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C22H24N4O6 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C22H24N4O6/c1-29-20-13-17-18(14-21(20)31-10-2-7-25-8-11-30-12-9-25)23-6-5-19(17)32-22-4-3-16(15-24-22)26(27)28/h3-6,13-15H,2,7-12H2,1H3 |
Clave InChI |
XZRZVZXRHSEGFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)

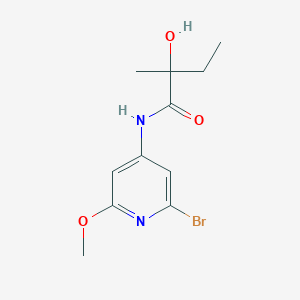
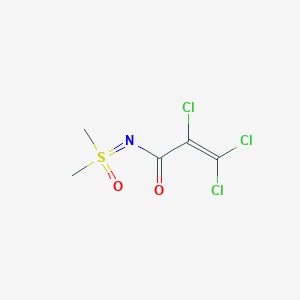
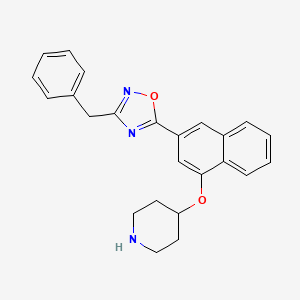
![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

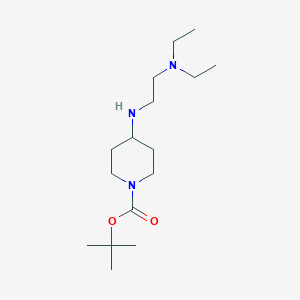
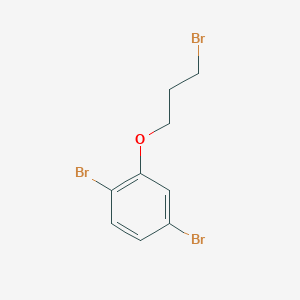

![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)
